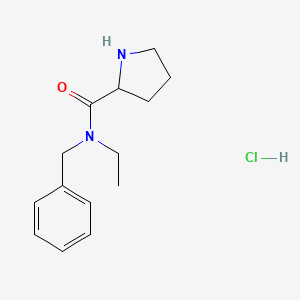

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Description

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a pyrrolidine-derived carboxamide featuring dual N-substituents (benzyl and ethyl groups) and a hydrochloride salt. The compound’s molecular formula is estimated as C₁₄H₂₁ClN₂O (molecular weight: ~268.8 g/mol), with the pyrrolidine ring providing a five-membered nitrogen-containing scaffold.

Properties

IUPAC Name |

N-benzyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-2-16(11-12-7-4-3-5-8-12)14(17)13-9-6-10-15-13;/h3-5,7-8,13,15H,2,6,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVUZDPPKKYFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of the Synthesis Strategy

The synthesis generally involves:

- Formation of the pyrrolidinecarboxamide core

- Introduction of benzyl and ethyl substituents on the nitrogen atom

- Conversion of the free base into its hydrochloride salt

The process emphasizes reaction conditions that maximize yield, purity, and reproducibility, often employing coupling reagents, aromatic halides, and appropriate solvents.

Preparation Methods

Synthesis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide

Step 1: Formation of the Pyrrolidine-2-carboxylic Acid Derivative

- Starting Material: Pyrrolidine-2-carboxylic acid or its derivatives

- Method: Activation of the carboxylic acid via carbodiimide coupling reagents such as HATU, EDC, or DCC in an aprotic solvent like DMF or DMSO.

- Reaction Conditions: Stirring at room temperature or slightly elevated temperature (25–40°C) for 2–4 hours to form an active ester or acyl chloride.

Step 2: Amide Bond Formation

- Reagents: N-ethylamine and benzylamine are sequentially or simultaneously introduced.

- Procedure:

- The activated acid intermediate reacts with N-ethylamine in the presence of a base such as DIPEA or triethylamine.

- After completion, benzylamine is added to introduce the benzyl group on nitrogen.

- The reaction proceeds under stirring at room temperature or mild heating (up to 50°C) for 4–12 hours.

- Outcome: Formation of N-benzyl-N-ethyl-2-pyrrolidinecarboxamide.

Conversion to Hydrochloride Salt

- Method:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add concentrated HCl solution dropwise.

- Stir at low temperature (0–5°C) until precipitation.

- Filter and dry the resulting hydrochloride salt under vacuum.

Data Table Summarizing Preparation Parameters

| Step | Reagents | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| Activation | HATU or DCC | DMF/DMSO | Room temp | 2–4 hrs | Forms reactive ester |

| Amide formation | N-ethylamine, benzylamine | DMF, acetonitrile | 25–50°C | 4–12 hrs | Sequential or combined addition |

| Benzylation | Benzyl halide, K2CO3 | Toluene, acetonitrile | Reflux (80–120°C) | 6–24 hrs | Selective N-benzylation |

| Salt formation | HCl gas or HCl solution | Ethanol | 0–5°C | 1–2 hrs | Precipitation of hydrochloride |

Research Findings and Optimization Insights

- Yield Enhancement: The use of carbodiimide coupling reagents like HATU significantly increases the yield of amide intermediates, reducing side reactions.

- Selectivity: Benzylation under basic conditions favors nitrogen over oxygen, ensuring selective N-benzylation.

- Purity: Recrystallization from solvents such as acetone or ethanol yields high-purity hydrochloride salts.

- Reaction Monitoring: IR, NMR, and UV spectroscopy are employed to confirm the formation of the amide and benzyl derivatives.

Chemical Reactions Analysis

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its ability to introduce specific structural features into target molecules is leveraged in the development of new drugs. The compound's interactions with biological targets can modulate receptor activity, leading to therapeutic effects.

Neuroscience

In neuroscience research, this compound is utilized to study its effects on neurotransmitter systems. It has been shown to enhance GABAergic activity, which may contribute to its sedative effects and potential applications in treating anxiety disorders. The compound serves as a reference standard in assays measuring enzyme inhibition, particularly for acetylcholinesterase (AChE) .

Organic Synthesis

The compound is employed as a reagent in synthetic pathways to construct complex organic molecules. Its versatility allows chemists to create novel derivatives with varied biological profiles by exploiting the stereochemistry of the pyrrolidine ring. This application is crucial for developing compounds with specific target selectivity .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibrating instruments such as chromatography and mass spectrometry. Its role in establishing baselines and calibration curves enhances the accuracy and reliability of analytical results .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against AChE. In controlled biochemical experiments, this compound was assessed for its efficacy as an enzyme inhibitor, providing critical data on its inhibitory constants and potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Drug Development

In drug discovery processes, derivatives of this compound have been synthesized and evaluated for their biological activities. These derivatives have shown promise as potential therapeutic agents due to their ability to target specific biological pathways involved in disease mechanisms .

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Benzylpyrrolidine-2-carboxamide Hydrochloride (CAS 1236255-21-2)

- Molecular Formula : C₁₂H₁₇ClN₂O

- Molecular Weight : 240.73 g/mol

- Substituents : Single benzyl group on the pyrrolidine nitrogen.

- Key Differences :

N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide Hydrochloride

- Molecular Formula: Not explicitly provided (estimated C₁₁H₂₁ClN₂O₂).

- Substituents : Ethyl and 2-hydroxyethyl groups on a piperidine (six-membered ring) nitrogen.

- Key Differences :

N-Benzoyl-4-(4-morpholinyl)-2-pyridinecarboxamides

- Structure : Pyridine core with benzoyl and morpholinyl substituents.

- Key Differences: The pyridine ring confers aromaticity and distinct electronic properties, increasing reactivity toward electrophiles like benzoyl chloride.

Structural and Functional Analysis

Substituent Effects

Ethyl vs. Benzyl Groups :

Hydrochloride Salt :

Data Table: Comparative Properties

Biological Activity

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride, a compound characterized by its unique molecular structure, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 240.74 g/mol

- Structural Features :

- Contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

- The benzyl group enhances lipophilicity, potentially improving central nervous system (CNS) penetration.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antiepileptic Effects : The compound has been investigated for its potential in treating seizure disorders. Preliminary studies suggest it may modulate neurotransmitter systems, particularly enhancing gamma-aminobutyric acid (GABA) receptor activity, which is crucial for its sedative effects.

- Sedative Effects : Its ability to induce sedation has been linked to its interaction with GABAergic pathways, making it a candidate for anxiety-related conditions.

- Neuroprotective Properties : The compound demonstrates potential in protecting neuronal cells from oxidative stress, thereby contributing to neuroprotection.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to involve:

- Interaction with GABA Receptors : Enhancing GABAergic transmission may lead to increased inhibitory neurotransmission, contributing to both sedative and antiepileptic properties.

- Enzyme Modulation : It acts as a reference standard in biochemical assays for measuring enzyme inhibition, particularly against acetylcholinesterase, which plays a vital role in neurotransmitter regulation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiepileptic | Potential to reduce seizure frequency through GABA modulation | |

| Sedative | Induces sedation in animal models; enhances GABAergic activity | |

| Neuroprotective | Protects neuronal cells from oxidative damage | |

| Enzyme Inhibition | Inhibits acetylcholinesterase; used in biochemical assays |

Case Study: Antiepileptic Evaluation

In a controlled study involving animal models, this compound was administered to evaluate its antiepileptic properties. Results indicated a significant reduction in seizure frequency compared to control groups. The compound's efficacy was attributed to its ability to enhance GABAergic activity, providing insights into its therapeutic potential for epilepsy treatment.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing N-substituted pyrrolidinecarboxamide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of N-acylpyrrolidine derivatives often involves nucleophilic acyl substitution. For example, reactions with acyl chlorides in acetonitrile using triethylamine (4 mmol) as a base at 50–60°C for 2 hours yield products after chromatographic purification (chloroform or acetone elution) . Key factors include stoichiometric ratios (e.g., 2 mmol of benzimidoyl chloride), solvent polarity, and temperature control to minimize side reactions like hydrolysis.

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel and high-performance liquid chromatography (HPLC) are critical for purity assessment. System suitability tests, such as peak symmetry and resolution in HPLC, ensure method robustness. Spectroscopic methods (e.g., H NMR, IR) confirm functional groups, while mass spectrometry validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Avoid dust generation during weighing, and store the compound in sealed containers away from oxidizers. Emergency procedures for skin/eye contact include immediate rinsing with water .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the nucleophilicity of pyrrolidinecarboxamide derivatives in acyl-transfer reactions?

- Methodological Answer : Substituents like N,N-dialkylamino groups enhance nucleophilicity by delocalizing electron density into the pyridine or pyrrolidine ring, facilitating intramolecular acyl transfers via five-membered transition states. Steric hindrance from bulky groups (e.g., benzyl) may reduce reaction rates, as observed in comparative studies of N-benzoyl vs. N-cyclopentyl derivatives .

Q. What mechanistic pathways explain the decomposition of acylated adducts to hydrochlorides under acidic or thermal conditions?

- Methodological Answer : Acyl imidate intermediates formed during reactions with acyl chlorides (e.g., benzoyl chloride) are prone to hydrolysis, yielding hydrochlorides. For example, methyl chloromethanoate adducts decompose via nucleophilic attack by chloride ions, leading to rearranged N-benzoylamide hydrochlorides. Kinetic studies under varying pH and temperature can elucidate degradation pathways .

Q. How can contradictory data on the stability of acylated pyrrolidinecarboxamides be resolved in different solvent systems?

- Methodological Answer : Stability discrepancies arise from solvent polarity and proticity. Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, while protic solvents (e.g., water) accelerate hydrolysis. Controlled experiments with deuterated solvents or in-situ NMR monitoring can track intermediate stability and reaction progress .

Q. What strategies mitigate side reactions during large-scale synthesis, such as unwanted dimerization or over-acylation?

- Methodological Answer : Slow addition of acyl chlorides and strict temperature control (−10°C to 0°C) minimize exothermic side reactions. Using scavengers (e.g., molecular sieves) to sequester liberated HCl and optimizing stoichiometry (e.g., 1:1.05 substrate-to-reagent ratio) reduce over-acylation. Scale-up trials with inline IR spectroscopy enable real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.